molecular formula C24H18O6 B2649646 methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 618389-40-5

methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B2649646
CAS No.: 618389-40-5
M. Wt: 402.402
InChI Key: XXIDDGDMDLVETN-UHFFFAOYSA-N
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Description

Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a chromene-based compound featuring a 4-oxo-4H-chromen core substituted at position 7 with a benzyloxy group and at position 3 with a methoxybenzoate moiety. Structural analogs suggest that such compounds are synthesized via nucleophilic substitution or esterification reactions, often purified via column chromatography (e.g., toluene/ethyl acetate gradients) . Characterization typically involves NMR, mass spectrometry, and X-ray crystallography using tools like SHELX and WinGX .

Properties

IUPAC Name

methyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-27-24(26)17-7-9-18(10-8-17)30-22-15-29-21-13-19(11-12-20(21)23(22)25)28-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIDDGDMDLVETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 7-hydroxy-4-oxo-4H-chromen-3-yl benzoate: This intermediate can be synthesized by reacting 7-hydroxy-4H-chromen-4-one with benzoic acid in the presence of a dehydrating agent such as thionyl chloride.

    Benzylation: The hydroxyl group of the intermediate is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzoates with various nucleophiles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and COLO-205 (colorectal cancer) cells. For instance, a study found that derivatives of this compound showed promising cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, particularly the vascular endothelial growth factor receptor 2 (VEGFR-2). A synthesized derivative demonstrated an IC50 value of 0.014 μM against VEGFR-2, indicating a potent inhibitory effect compared to established drugs like Cabozantinib . This suggests that this compound could be a valuable candidate in the development of targeted cancer therapies.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown potential anti-inflammatory activity. Studies indicate that it can modulate inflammatory pathways, which may contribute to its overall therapeutic profile in treating inflammatory diseases .

Herbicide Resistance Management

The compound's structural features suggest it may serve as an effective herbicide or as part of a strategy to combat multiple-herbicide resistance in agricultural settings. Research into flavonoid-based inhibitors has demonstrated their role in managing herbicide resistance in grass weeds, which poses a significant threat to global cereal production . The potential application of this compound in this context could enhance crop protection strategies.

Enzyme Inhibition Studies

This compound has been studied for its interaction with various enzymes, particularly those involved in detoxification processes such as glutathione transferases. These enzymes play crucial roles in cellular defense against xenobiotics and oxidative stress. The inhibition of these enzymes by the compound could provide insights into its potential use as a biochemical tool for studying enzyme function and regulation .

Data Tables

Application AreaSpecific Use CaseObservations/Results
PharmacologyAnticancer activityIC50 values lower than standard treatments
VEGFR-2 inhibitionIC50 = 0.014 μM
Anti-inflammatory propertiesModulation of inflammatory pathways
AgricultureHerbicide resistance managementPotential role in combating herbicide resistance
BiochemistryEnzyme inhibition studiesInteraction with glutathione transferases

Case Studies

  • Anticancer Efficacy : A study conducted on various derivatives of this compound revealed significant cytotoxicity against colorectal cancer cell lines, establishing its potential as a lead compound for further drug development.
  • VEGFR Inhibition : Detailed molecular docking studies provided insights into how the compound interacts with VEGFR-2, highlighting key amino acid interactions that contribute to its inhibitory effects.
  • Agricultural Impact : Research on flavonoid-based inhibitors demonstrated how compounds similar to this compound can mitigate herbicide resistance, suggesting pathways for enhancing agricultural productivity.

Mechanism of Action

The mechanism of action of methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The benzyloxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ester group can undergo hydrolysis, releasing the active chromen-4-one derivative, which then exerts its effects on the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate, highlighting variations in substituents and their impact on physicochemical properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Structural Features Source
This compound (Target) C₂₄H₁₈O₆ 402.40 - - Benzyloxy at C7; methyl benzoate at C3 -
Methyl 4-({7-[(3-chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate C₂₅H₁₉ClO₆ 450.87 - - 3-Chlorobenzyloxy at C7; 2-methyl group on chromene core
Methyl 4-{[7-[(4-bromobenzyl)oxy]-4-oxo-4H-chromen-3-yl]oxy}benzoate C₂₅H₁₉BrO₆ 535.23 - - 4-Bromobenzyloxy at C7
Benzyloxy-acetic acid 4-[7-(2-benzyloxy-acetoxy)-4-oxo-4H-chromen-3-yl]-phenyl ester (Compound 19-901) C₃₃H₂₆O₈ 550.57 147–148.5 Soluble in DMF Benzyloxy-acetoxy substituents; phenyl ester at C3
4-(2-Benzyloxy-acetoxy)-benzoic acid methyl ester (Compound 19-907) - - - - Benzyloxy-acetoxy group at C4 of benzoate; methyl ester

Key Observations:

Bromine’s larger atomic radius may also sterically hinder rotational freedom compared to chlorine.

Chromene Core Modifications :

  • The 2-methyl group in introduces steric bulk, which could affect crystallinity or molecular packing. This modification might also stabilize the chromene core against oxidative degradation.

Ester Group Variations :

  • Compound 19-901 replaces the methyl benzoate with a phenyl ester linked to a benzyloxy-acetoxy group. This increases molecular weight (550.57 vs. 402.40) and solubility in polar aprotic solvents like DMF, likely due to the acetoxy moiety’s polarity.

Synthesis and Purification :

  • Analogs are synthesized via stepwise substitutions (e.g., triazine coupling in ) and purified using chromatography (e.g., toluene/ethyl acetate in ). Crystallographic refinement often employs SHELX for structural validation.

Thermal Properties: Compound 19-901 exhibits a defined melting point (147–148.5°C), suggesting higher crystalline order compared to non-methylated or halogen-free analogs.

Limitations:

  • Solubility and stability trends are inferred from substituent chemistry; experimental validation is required.

Biological Activity

Methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular formula: C25H20O6C_{25}H_{20}O_6 and a molecular weight of 420.43 g/mol. Its structural features include a chromenone moiety which is known for various biological activities, including antioxidant and anti-inflammatory effects.

Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. For instance, a study demonstrated that related chromenone derivatives effectively scavenged free radicals and inhibited lipid peroxidation, suggesting potential protective effects against oxidative stress-related diseases .

Antimicrobial Activity

This compound has shown promise in antimicrobial assays. In vitro studies revealed that this compound exhibited inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a broad-spectrum antimicrobial agent .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In cellular models, treatment with this compound significantly reduced the production of TNF-alpha and IL-6, markers associated with inflammation .

The biological activities of this compound may be mediated through several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective radical scavenging.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase.
  • Cell Signaling Modulation : It may modulate signaling pathways related to inflammation and cell survival.

Case Studies

A notable study evaluated the effects of this compound in a murine model of acute inflammation. Results indicated a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in inflammatory conditions .

Additionally, another investigation focused on its cytotoxic effects against cancer cell lines. The compound displayed selective cytotoxicity towards MCF-7 breast cancer cells, with an IC50 value indicating potent anti-cancer activity .

Q & A

Basic: What are the recommended synthetic routes for methyl 4-{[7-(benzyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : Introduce the benzyloxy group to the chromen-4-one core under basic conditions (e.g., K₂CO₃ in acetone) .

Esterification : Couple the chromen-3-ol intermediate with methyl 4-hydroxybenzoate using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts in anhydrous dichloromethane .

Purification : Monitor reactions via TLC, and isolate the product using column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimization Tips :

  • Maintain anhydrous conditions to prevent hydrolysis of intermediates.
  • Use inert atmosphere (N₂/Ar) during coupling reactions to avoid oxidation .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing this compound?

Methodological Answer:
Discrepancies in NMR data (e.g., unexpected shifts or splitting patterns) can arise from:

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃, as hydrogen bonding in DMSO may alter chemical shifts .
  • Dynamic Stereochemistry : Use variable-temperature NMR to detect rotational barriers in the benzyloxy or ester groups.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., single-crystal X-ray studies, as in ) to confirm bond angles and substituent orientation .
    Validation : Cross-reference with computational NMR predictions (DFT calculations) to assign challenging peaks .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:
While specific toxicological data is limited (see ), general precautions for aromatic esters apply:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or aerosols.
  • Storage : Keep in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis. Avoid contact with oxidizing agents .
    Emergency Protocols : For spills, use vacuum collection systems (avoid dry sweeping) and dispose as hazardous waste .

Advanced: What experimental designs are suitable for assessing the compound’s antioxidant activity while minimizing confounding variables?

Methodological Answer:
Design :

  • Randomized Block Design : Split-plot setups (as in ) can account for batch variability in compound synthesis .
  • Controls : Include ascorbic acid as a positive control and solvent-only blanks.
    Assays :
  • DPPH/ABTS Radical Scavenging : Perform in triplicate at concentrations 1–100 µM, measuring absorbance at 517 nm (DPPH) or 734 nm (ABTS).
  • Cell-Based Assays : Use HepG2 or RAW264.7 cells with ROS-sensitive probes (e.g., DCFH-DA), normalizing to cell viability (MTT assay).
    Data Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish activity from noise .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and chromen-4-one (C=O ~1660 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm) and aromatic protons in the chromen-4-one ring (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Detect ester carbonyl (δ ~168 ppm) and chromen-4-one carbonyl (δ ~182 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can researchers address conflicting reports on the compound’s biological activity across different studies?

Methodological Answer:
Conflicting results may stem from:

  • Purity Differences : Validate compound purity via HPLC (≥95%) and LC-MS to exclude impurities .
  • Assay Variability : Standardize protocols (e.g., incubation time, cell density) using guidelines like OECD 423 for toxicity studies.
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing benzyloxy with methoxy) to isolate bioactive moieties .
    Meta-Analysis : Use software like RevMan to aggregate data, adjusting for variables like solvent (DMSO vs. ethanol) .

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